(6-Bromo-2-chloropyridin-3-yl)methanol
Overview
Description
“(6-Bromo-2-chloropyridin-3-yl)methanol” is a chemical compound with the CAS Number: 1227599-35-0 . It has a molecular weight of 222.47 . The IUPAC name for this compound is (6-bromo-2-chloro-3-pyridinyl)methanol .
Molecular Structure Analysis
The InChI code for “(6-Bromo-2-chloropyridin-3-yl)methanol” is 1S/C6H5BrClNO/c7-5-2-1-4(3-10)6(8)9-5/h1-2,10H,3H2 . This code provides a specific description of the molecule’s structure, including the positions of the bromine, chlorine, and hydroxyl groups.Physical And Chemical Properties Analysis
“(6-Bromo-2-chloropyridin-3-yl)methanol” is a solid at room temperature . It should be stored at a temperature between 2-8°C .Scientific Research Applications
Pharmaceutical Research
(6-Bromo-2-chloropyridin-3-yl)methanol: is utilized in pharmaceutical testing as a high-quality reference standard . Its role is crucial in ensuring the accuracy of analytical methods used to detect and quantify pharmaceutical compounds. This compound’s structural specificity aids in the development of targeted therapies and diagnostic tests.
Organic Synthesis
In organic synthesis, (6-Bromo-2-chloropyridin-3-yl)methanol serves as a versatile building block. It’s particularly valuable in constructing complex molecules due to its reactive halogen groups, which can undergo further chemical transformations . This makes it a key ingredient in synthesizing various organic compounds, including medicinal molecules and polymers.
Material Science
This compound finds applications in material science, where it’s used in the synthesis of new materials. Its molecular structure can be incorporated into polymers or other advanced materials to impart specific properties, such as increased durability or chemical resistance .
Chemical Research
In chemical research, (6-Bromo-2-chloropyridin-3-yl)methanol is often used for method development and validation. Researchers rely on it to establish new synthetic pathways and to understand reaction mechanisms . Its presence in a reaction can influence the course of chemical transformations, leading to the discovery of new reactions.
Biochemistry
The compound’s role in biochemistry is linked to its potential as a substrate or inhibitor in enzymatic reactions. It can be used to study enzyme kinetics and to probe the biochemical pathways within cells . Its interactions with biological molecules can shed light on the fundamental processes of life.
Analytical Chemistry
Analytical chemists use (6-Bromo-2-chloropyridin-3-yl)methanol to develop and refine analytical techniques. It’s particularly useful in chromatography and mass spectrometry, where it can serve as a standard for calibration and quantification purposes .
Safety and Hazards
The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
properties
IUPAC Name |
(6-bromo-2-chloropyridin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c7-5-2-1-4(3-10)6(8)9-5/h1-2,10H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTAIWEUPYUVFOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CO)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20743780 | |
Record name | (6-Bromo-2-chloropyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Bromo-2-chloropyridin-3-yl)methanol | |
CAS RN |
1227599-35-0 | |
Record name | (6-Bromo-2-chloropyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20743780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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